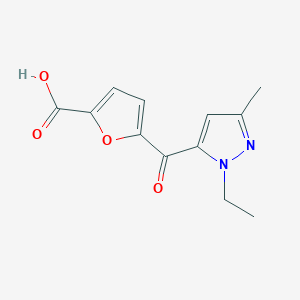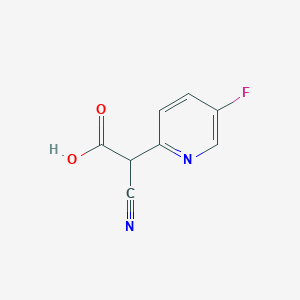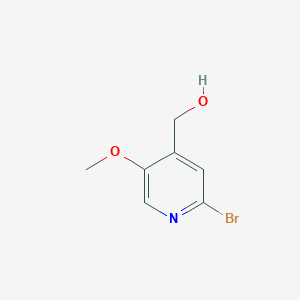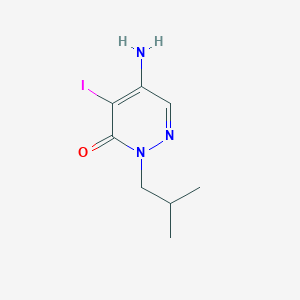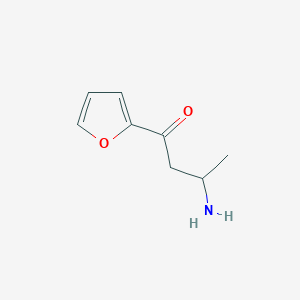
3-Amino-1-(furan-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(furan-2-yl)butan-1-one is an organic compound with the molecular formula C8H11NO2. It is a derivative of butanone, featuring an amino group and a furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(furan-2-yl)butan-1-one typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method includes the use of furan-2-carbaldehyde and a suitable amine in the presence of a reducing agent to form the desired product .
Industrial Production Methods: Industrial production methods often employ biocatalysis due to its high enantio-, chemo-, and regio-selectivity. Biocatalytic systems, both whole-cell and isolated enzyme systems, are increasingly used to produce complex molecules, including this compound, under mild conditions to avoid issues like racemization and isomerization .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-1-(furan-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated furans.
Applications De Recherche Scientifique
3-Amino-1-(furan-2-yl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(furan-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(furan-2-yl)butan-2-one: Similar structure but lacks the amino group.
3-Amino-1-(furan-3-yl)butan-2-one: Similar structure but with the furan ring at a different position
Uniqueness: 3-Amino-1-(furan-2-yl)butan-1-one is unique due to the presence of both an amino group and a furan ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-amino-1-(furan-2-yl)butan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4,6H,5,9H2,1H3 |
Clé InChI |
APEQIFISCQQGBW-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CC=CO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


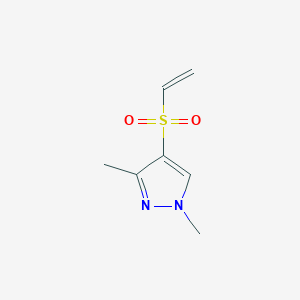
![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B15056513.png)
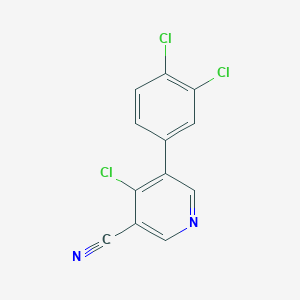
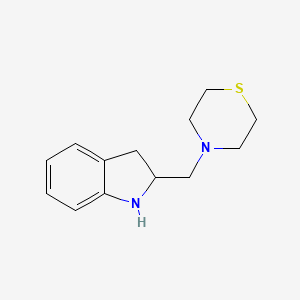
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide](/img/structure/B15056521.png)
![1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B15056523.png)
![Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B15056529.png)
